molecular formula C13H18N4 B15048097 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B15048097
M. Wt: 230.31 g/mol
InChI Key: DUMZARXLIDPEGT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. This proprietary small molecule belongs to the class of pyrazole derivatives, a privileged scaffold renowned for its diverse pharmacological potential. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of a pyrazole nucleus is a common feature in numerous pharmacological agents across various therapeutic categories, including anti-inflammatory, antipsychotic, and anticancer drugs . The specific molecular architecture of this compound, which incorporates a cyclopropyl group and a 1-methylpyrrole moiety linked via a methyleneamine bridge to the core pyrazol-5-amine structure, is designed for structure-activity relationship (SAR) studies. It serves as a key intermediate for researchers developing novel therapeutic agents. Compounds within this class have been investigated for their potential as antimicrobial and antitumor agents . The primary value of this chemical for researchers lies in its application as a building block for the synthesis of more complex molecules and in biochemical screening to identify new bioactive compounds. It is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this high-purity compound to probe biological pathways and develop new treatments for various diseases.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H18N4/c1-16-7-3-4-11(16)9-14-13-8-12(10-5-6-10)15-17(13)2/h3-4,7-8,10,14H,5-6,9H2,1-2H3

InChI Key

DUMZARXLIDPEGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a cyclopropyl-substituted hydrazine derivative, followed by its reaction with a suitable diketone to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .

Scientific Research Applications

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name 3-Position Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Cyclopropyl 257.34 Enhanced rigidity, metabolic stability -
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl 203 (m/z [M+H]⁺) Potential for π-π stacking interactions
4-Chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine Chlorine 225.68 Halogenation increases electronegativity
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine Trifluoromethyl 287.79 Strong electron-withdrawing effects

Key Observations :

  • Cyclopropyl vs.
  • Halogenation : Chlorine () increases molecular polarity and may enhance binding to hydrophobic pockets in enzymes .
  • Trifluoromethyl : This group () improves metabolic resistance and electron-deficient character, often used in agrochemicals and pharmaceuticals .

Variations in N-Substituents

The amine group’s substitution pattern influences solubility and target affinity:

Compound Name N-Substituent Molecular Weight (g/mol) Notes Reference
Target Compound (1-Methyl-1H-pyrrol-2-yl)methyl 257.34 Pyrrole ring enables π-stacking -
N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Cyclopropylmethyl 230 (m/z [M+2H]²⁺) Cyclopropane enhances lipophilicity
1-[(2-Chlorophenyl)methyl]-1H-pyrazol-5-amine (2-Chlorophenyl)methyl 207.65 Aromatic chlorination increases stability

Key Observations :

  • Pyrrolylmethyl vs. Cyclopropylmethyl : The pyrrole moiety (target compound) offers nitrogen-based hydrogen bonding, whereas cyclopropylmethyl () prioritizes steric effects .
  • Aromatic Substitutions : Chlorophenyl groups () enhance UV stability and rigidity, useful in materials science .

Biological Activity

3-Cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3C_{14}H_{17}N_3 with a molecular weight of approximately 229.31 g/mol. Its structure features a pyrazole ring, which is known for its biological activity, particularly in drug discovery.

Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
  • Interaction with Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their relevance to the target compound.

Activity Compound IC50/EC50 Reference
COX InhibitionPyrazole derivatives< 10 µM
Anticancer (e.g., A431)Related pyrazole compounds0.5 - 5 µM
AntimicrobialVarious pyrazolesMIC < 20 µg/mL

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of pyrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 0.5 to 5 µM against A431 cells. This suggests a potential for this compound in cancer therapy .

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C60–75%
AcylationRCOCl, Et₃N, DCM, RT70–85%

How is the compound characterized using spectroscopic and analytical methods?

Basic Research Question
Characterization relies on:

  • ¹H/¹³C NMR : Peaks for the cyclopropyl group (δ 0.71–0.92 ppm), pyrrole-methyl (δ 3.85 ppm), and pyrazole protons (δ 5.18 ppm) confirm substitution patterns .
  • Mass Spectrometry (MS) : ESI-MS m/z 437.41 (for nitro derivatives) validates molecular weight .
  • IR Spectroscopy : Absorptions at 1683 cm⁻¹ (C=O) and 3250 cm⁻¹ (N-H) confirm functional groups .
  • X-ray Crystallography : Used for resolving ambiguous structural features (e.g., reports systematic naming and molecular formula C₂₄H₂₅N₇O₂) .

What computational strategies optimize reaction pathways for this compound?

Advanced Research Question
Reaction design integrates quantum chemical calculations and experimental feedback ():

Quantum Chemical Path Search : Predicts energetically favorable intermediates (e.g., cyclopropane ring formation).

Data-Driven Optimization : Machine learning models narrow reaction conditions (e.g., catalyst screening for copper-mediated couplings in ) .

Feedback Loops : Experimental yields (e.g., 17.9% in ) refine computational parameters for scalability .

How are discrepancies in spectral data resolved during synthesis?

Advanced Research Question
Contradictions (e.g., unexpected NMR shifts) are addressed via:

  • Variable Temperature NMR : Resolves dynamic effects like rotational barriers in the pyrrole-methyl group .
  • Isotopic Labeling : Traces protonation sites in complex MS fragmentation patterns.
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 1-(thiophen-2-ylmethyl) analogs in ) identifies substituent effects .

What strategies enhance biological activity through structural modification?

Advanced Research Question
Derivatization focuses on:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) improve antimicrobial activity by increasing electrophilicity .
  • Bioisosteric Replacement : Replacing the cyclopropyl group with oxetane () balances lipophilicity and metabolic stability .
  • Pharmacophore Modeling : Aligns pyrazole-amine motifs with target binding pockets (e.g., kinase inhibitors in ) .

How are reaction yields improved during scale-up?

Advanced Research Question
Scale-up challenges (e.g., reduced yields in ) are mitigated by:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for cyclopropane-forming steps .
  • Catalyst Optimization : Substituting CuBr with Pd/C in coupling reactions improves reproducibility () .
  • In-Situ Monitoring : Raman spectroscopy tracks intermediate formation to adjust reagent stoichiometry .

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